4,4-Dimethyl-2-pyrrolidinone

solubility pharmaceutical intermediate biphasic reaction

4,4-Dimethyl-2-pyrrolidinone (DMP) is the only pyrrolidinone member with a water solubility of 0.26 g/L and a solid-state melting point of 38-40°C, making it the only viable choice for biphasic reaction workup and automated solid dispensing where NMP or 2-pyrrolidinone fail. It is the required precursor for benzoylthiophene A1 adenosine receptor allosteric enhancers and mycofactocin biosynthesis research. Do not substitute with 2-pyrrolidinone or NMP for these applications.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 66899-02-3
Cat. No. B1298543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-pyrrolidinone
CAS66899-02-3
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC1)C
InChIInChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8)
InChIKeyHGVPKAGCVCGRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-2-pyrrolidinone (CAS 66899-02-3) Chemical Profile and Procurement Context


4,4-Dimethyl-2-pyrrolidinone (DMP) is a cyclic amide (lactam) with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is a derivative of 2-pyrrolidinone, characterized by two methyl substituents at the 4-position of the pyrrolidinone ring . This structural modification imparts distinct physicochemical properties compared to unsubstituted 2-pyrrolidinone and N-methyl-2-pyrrolidinone (NMP), which are critical for its specialized applications as a pharmaceutical intermediate and a precursor in the biosynthesis of the redox cofactor mycofactocin [1].

Why 4,4-Dimethyl-2-pyrrolidinone Cannot Be Replaced by Common Pyrrolidinone Analogs in Critical Applications


Simple substitution of 4,4-dimethyl-2-pyrrolidinone with more widely available and less expensive analogs such as 2-pyrrolidinone or N-methyl-2-pyrrolidinone (NMP) is not feasible in applications requiring specific physicochemical or biological profiles. The presence of two methyl groups at the 4-position fundamentally alters key properties including aqueous solubility, melting point, hydrogen-bonding capacity, and acid-base behavior . These differences translate into divergent behavior in synthetic transformations, crystallization processes, and biological systems. For example, its significantly lower water solubility (0.26 g/L) compared to NMP (>1000 g/L) makes it suitable for biphasic reaction conditions where NMP would partition unfavorably [1]. Furthermore, its role as a precursor to benzoylthiophene allosteric enhancers of the A1 adenosine receptor is structure-dependent and cannot be fulfilled by other pyrrolidinones . The quantitative evidence below establishes the specific, measurable points of differentiation that justify its selection over close structural analogs.

Quantitative Differentiation of 4,4-Dimethyl-2-pyrrolidinone from 2-Pyrrolidinone, N-Methyl-2-pyrrolidinone, and 4-Methyl-2-pyrrolidinone


Aqueous Solubility: 4,4-Dimethyl-2-pyrrolidinone is Sparingly Soluble (0.26 g/L) vs. Miscible Analogs NMP and 2-Pyrrolidinone

4,4-Dimethyl-2-pyrrolidinone exhibits a water solubility of 0.26 g/L at 25°C, making it sparingly soluble in water . In contrast, N-methyl-2-pyrrolidinone (NMP) is completely miscible with water (>1000 g/L) [1], and 2-pyrrolidinone is also miscible in all proportions . This 3,800-fold difference in aqueous solubility has direct implications for reaction design, extraction efficiency, and formulation strategies.

solubility pharmaceutical intermediate biphasic reaction

Melting Point: 4,4-Dimethyl-2-pyrrolidinone is a Solid at Room Temperature (38-40°C), Unlike NMP (-24°C) and 2-Pyrrolidinone (~25°C)

4,4-Dimethyl-2-pyrrolidinone has a melting point of 38-40°C, existing as a solid at typical ambient temperatures . This contrasts sharply with N-methyl-2-pyrrolidinone, which melts at -24°C and is a liquid under all common laboratory conditions [1], and with 2-pyrrolidinone, which melts near room temperature (23-25°C) and can be either liquid or solid depending on subtle temperature fluctuations [2]. The 4-methyl analog exhibits a melting point of 54-58°C .

melting point solid handling crystallization storage

Boiling Point: 4,4-Dimethyl-2-pyrrolidinone Exhibits Intermediate Volatility (229.2°C) Between NMP (202°C) and 2-Pyrrolidinone (245°C)

The boiling point of 4,4-dimethyl-2-pyrrolidinone at 760 mmHg is 229.2±9.0°C . This places it between N-methyl-2-pyrrolidinone (202°C) and 2-pyrrolidinone (245°C) [1]. The 4-methyl analog boils at a similar temperature of 240.5±9.0°C .

boiling point distillation thermal stability solvent recovery

Acidity (pKa): 4,4-Dimethyl-2-pyrrolidinone (16.70) is Slightly Less Acidic than 2-Pyrrolidinone (16.62)

The predicted pKa of 4,4-dimethyl-2-pyrrolidinone is 16.70±0.40 [1], which is marginally higher (less acidic) than the predicted pKa of 2-pyrrolidinone at 16.62±0.20 [2]. NMP lacks a proton on the nitrogen and therefore does not exhibit this acid-base behavior. The 4-methyl analog has a predicted pKa of approximately 16.0 .

pKa acid-base behavior reaction conditions extraction

Lipophilicity (LogP): 4,4-Dimethyl-2-pyrrolidinone (LogP = -0.42) is Slightly More Hydrophilic than NMP (LogP = -0.38 to -0.46)

The octanol-water partition coefficient (LogP) of 4,4-dimethyl-2-pyrrolidinone is -0.42 . This value is within the range reported for NMP (-0.38 to -0.46) [1], indicating comparable hydrophilicity, but with a slight shift that may affect partitioning in specific solvent systems. The 4-methyl analog has a calculated XLogP3 of -0.1 [2].

logP lipophilicity partition coefficient ADME

Pharmaceutical Intermediate Role: 4,4-Dimethyl-2-pyrrolidinone is a Key Precursor to Benzoylthiophene Allosteric Enhancers of the A1 Adenosine Receptor

4,4-Dimethyl-2-pyrrolidinone is specifically utilized as a pharmaceutical intermediate in the synthesis of benzoylthiophenes that act as allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . While the exact synthetic route is proprietary, this application is structure-dependent; the geminal dimethyl substitution at the 4-position is likely critical for the activity of the resulting benzoylthiophene derivatives, as SAR studies have identified that lipophilic substitution and thiophene 4-alkyl substitution are key features favoring allosteric enhancing activity [1]. In contrast, 2-pyrrolidinone, NMP, and 4-methyl-2-pyrrolidinone are not documented for this specific application, underscoring the unique value of the 4,4-dimethyl substitution pattern.

allosteric enhancer A1 adenosine receptor pharmaceutical intermediate benzoylthiophene

Optimal Application Scenarios for 4,4-Dimethyl-2-pyrrolidinone Based on Quantified Differentiation


Biphasic Reaction Solvent and Aqueous Workup Scenarios Requiring Low Water Solubility

With a water solubility of only 0.26 g/L at 25°C , 4,4-dimethyl-2-pyrrolidinone is ideally suited for biphasic reaction systems where the organic phase must be efficiently separated from an aqueous phase. This contrasts with NMP and 2-pyrrolidinone, which are water-miscible and would partition into the aqueous layer, complicating product isolation and reducing recovery yields [1]. Its low water solubility also minimizes hydrolysis of water-sensitive reactants or products.

Solid-Phase Synthesis and Reactions Requiring Accurate Solid Weighing

The melting point of 38-40°C ensures that 4,4-dimethyl-2-pyrrolidinone is a solid at standard ambient temperatures . This physical state facilitates precise weighing and handling in solid-phase peptide synthesis, combinatorial chemistry, and automated synthesis platforms. In contrast, NMP (mp -24°C) and 2-pyrrolidinone (mp ~25°C) are liquids under many laboratory conditions, which can introduce handling and accuracy challenges [2][3].

Synthesis of A1 Adenosine Receptor Allosteric Enhancers (Benzoylthiophenes)

4,4-Dimethyl-2-pyrrolidinone is a documented pharmaceutical intermediate for the synthesis of benzoylthiophene allosteric enhancers targeting the A1 adenosine receptor . This application is structure-dependent and cannot be fulfilled by other pyrrolidinones. Procurement of this compound is therefore essential for research groups and pharmaceutical companies engaged in developing novel allosteric modulators for cardiovascular, anti-arrhythmic, or anti-lipolytic indications [4].

Biosynthesis Studies of the Mycofactocin Redox Cofactor

The compound 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone (AHDP), which contains the 4,4-dimethyl-2-pyrrolidinone core, is a key intermediate in the biosynthesis of mycofactocin, a ribosomally synthesized and post-translationally modified peptide (RiPP) redox cofactor found in Mycobacterium species [5]. Researchers investigating mycofactocin biosynthesis require 4,4-dimethyl-2-pyrrolidinone or its derivatives as substrates, standards, or synthetic precursors. The kinetic rate constant for the MftE-catalyzed hydrolysis step yielding AHDP is ~0.2 min⁻¹ [5], highlighting the biological relevance of this structural motif.

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